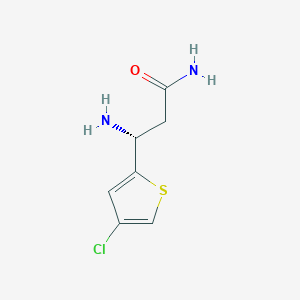
N-Hexyl-1-methyl-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hexyl-1-methyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C10H19N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with hexyl halides under basic conditions. The reaction can be carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:
- Dissolve 1-methyl-1H-pyrazol-3-amine in ethanol or DMSO.
- Add hexyl halide (e.g., hexyl bromide) to the solution.
- Add a base such as sodium hydroxide or potassium carbonate to the mixture.
- Heat the reaction mixture to reflux for several hours.
- After completion, cool the mixture and extract the product using an organic solvent such as dichloromethane.
- Purify the product by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-Hexyl-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexyl group can be replaced by other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions can be conducted in polar solvents like ethanol or DMSO at elevated temperatures
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hexyl-1-methyl-1H-pyrazol-3-one, while reduction could produce this compound derivatives with different degrees of saturation .
Aplicaciones Científicas De Investigación
N-Hexyl-1-methyl-1H-pyrazol-3-amine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Pharmaceuticals: The compound is used as an intermediate in the synthesis of drugs with potential therapeutic effects.
Agrochemicals: It is employed in the development of pesticides and herbicides.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes
Mecanismo De Acción
The mechanism of action of N-Hexyl-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biochemical pathways, depending on the nature of the target and the compound’s binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-pyrazol-3-amine: A closely related compound with similar chemical properties but lacking the hexyl group.
3-Amino-1-methyl-1H-pyrazole: Another similar compound used in organic synthesis and pharmaceuticals.
N-Hexyl-1H-pyrazol-3-amine: Similar to N-Hexyl-1-methyl-1H-pyrazol-3-amine but without the methyl group at the 1-position .
Uniqueness
This compound is unique due to the presence of both hexyl and methyl groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s solubility, reactivity, and binding affinity to molecular targets, making it a valuable intermediate in various chemical and pharmaceutical applications .
Propiedades
Fórmula molecular |
C10H19N3 |
|---|---|
Peso molecular |
181.28 g/mol |
Nombre IUPAC |
N-hexyl-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-3-4-5-6-8-11-10-7-9-13(2)12-10/h7,9H,3-6,8H2,1-2H3,(H,11,12) |
Clave InChI |
GIGAXSBAMCBSDF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC1=NN(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


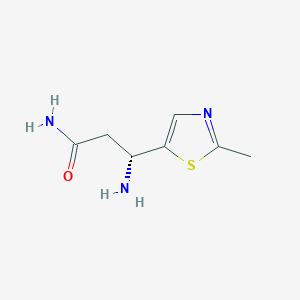


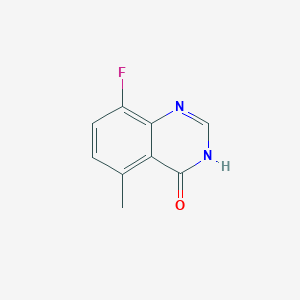

![4-{[1-(Pyridin-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13305756.png)

amine](/img/structure/B13305766.png)

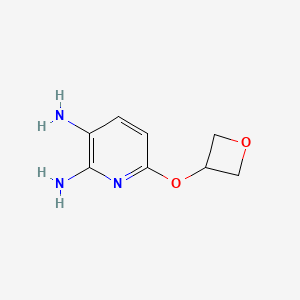
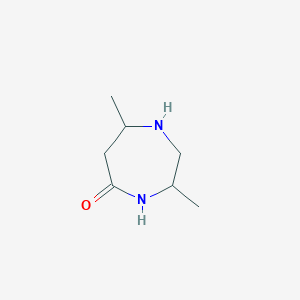
![Benzyl N-({4-[(chlorosulfonyl)methyl]oxan-4-yl}methyl)carbamate](/img/structure/B13305783.png)
